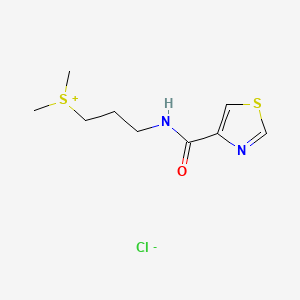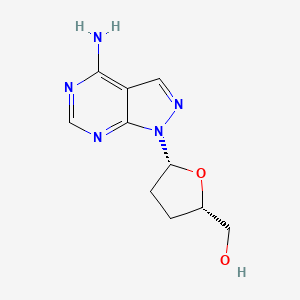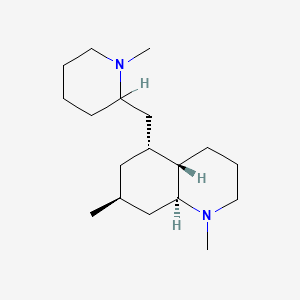
N,N'-Dimethylphlegmarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethylphlegmarine is a nitrogen-containing organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two methyl groups attached to the nitrogen atoms, which significantly influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethylphlegmarine typically involves the reaction of phlegmarine with methylating agents under controlled conditions. One common method is the methylation of phlegmarine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N,N’-Dimethylphlegmarine often employs continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethylphlegmarine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N’-dimethylphlegmarine oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of N,N’-Dimethylphlegmarine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: N,N’-Dimethylphlegmarine oxide.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Dimethylphlegmarine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Dimethylphlegmarine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethyl groups enhances its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with comparable properties but distinct uses in organic synthesis and industrial processes.
N,N-Dimethylglycine: A compound with similar methylation but different biological roles and applications.
Uniqueness
N,N’-Dimethylphlegmarine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
66834-90-0 |
|---|---|
Formule moléculaire |
C18H34N2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(4aS,5R,7S,8aS)-1,7-dimethyl-5-[(1-methylpiperidin-2-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C18H34N2/c1-14-11-15(13-16-7-4-5-9-19(16)2)17-8-6-10-20(3)18(17)12-14/h14-18H,4-13H2,1-3H3/t14-,15+,16?,17-,18-/m0/s1 |
Clé InChI |
VUYBAOJMKXWHTC-MPBYHJMHSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]2CCCN([C@H]2C1)C)CC3CCCCN3C |
SMILES canonique |
CC1CC(C2CCCN(C2C1)C)CC3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


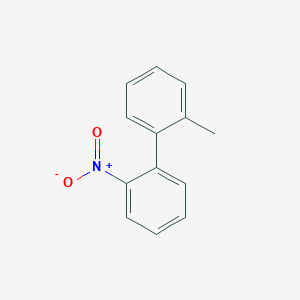
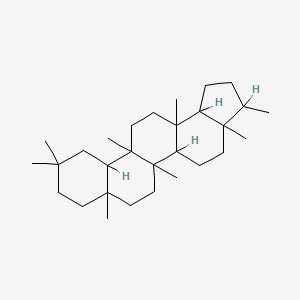
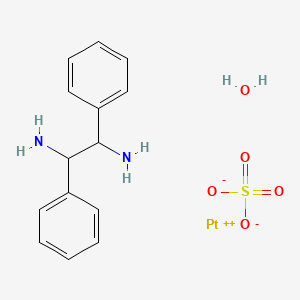


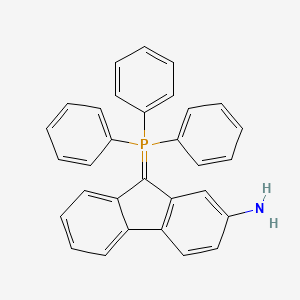

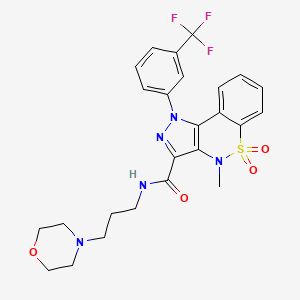
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



